4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Regioisomerism Kinase inhibitor design Structure-activity relationship

This benzothiazole-benzamide sulfonamide features a precise 4-ethylsulfonyl substitution critical for LRRK2 hinge hydrogen bonding and solvent-directed binding. The 2-methyl group provides baseline metabolic stability, enabling systematic SAR of sulfone alkyl chain length in CNS drug design. Use as a reference core for endothelial lipase inhibitor programs, CTPS1 target engagement studies, and kinase selectivity profiling. Ideal for medicinal chemistry teams requiring a research-grade building block to benchmark scaffold analog libraries and validate docking predictions.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 898405-93-1
Cat. No. B2851040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
CAS898405-93-1
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
InChIInChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-7-4-12(5-8-14)17(20)19-13-6-9-15-16(10-13)23-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20)
InChIKeyQZQPPPAWAKFOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 898405-93-1): Structural Fingerprint and Procurement Context


4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 898405-93-1) is a synthetic small molecule belonging to the benzothiazole-benzamide sulfonamide class. Its core architecture combines a 2-methylbenzothiazole heterocycle linked via an amide bond to a 4-(ethylsulfonyl)phenyl moiety (molecular formula C17H16N2O3S2, molecular weight 360.45 g/mol) . This structural motif aligns with privileged scaffolds extensively explored in kinase inhibition (e.g., LRRK2, p38α MAPK), metabolic enzyme targeting (e.g., endothelial lipase, CTPS1), and neurotherapeutic programs [1][2]. The compound serves as a research-grade building block and tool compound for medicinal chemistry optimization campaigns, available from specialized chemical suppliers .

Why In-Class Benzothiazole-Benzamide Analogs Cannot Substitute 4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide


Within the benzothiazole-benzamide sulfonamide class, minor structural variations produce divergent biological profiles that preclude simple interchange. The 4-(ethylsulfonyl) substitution pattern on the benzamide ring dictates the vector and electronic character of the solvent-exposed moiety, affecting target complementarity differently than the 3-substituted regioisomer . The 2-methyl group on the benzothiazole core influences conformational preferences and metabolic stability compared to des-methyl or 4-methyl variants [1]. Furthermore, the ethyl sulfone's size and lipophilicity represent a deliberate balance between the smaller methyl sulfone (potentially insufficient steric bulk) and the larger isopropyl sulfone (potentially exceeding optimal lipophilic ligand efficiency), a critical parameter in CNS drug design programs targeting enzymes such as LRRK2 [2]. Such nuanced structure-activity relationships render generic substitution unreliable without confirmatory assay data.

Quantitative Differentiation Evidence: 4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide vs. Close Analogs


Regioisomeric Differentiation: 4-Sulfonyl vs. 3-Sulfonyl Substitution on Benzamide Ring

The target compound bears the ethylsulfonyl group at the para (4-) position of the benzamide ring, whereas a commercially common regioisomer, 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, places the sulfone at the meta (3-) position . In benzothiazole-benzamide based kinase inhibitor programs (e.g., LRRK2), the para-substitution pattern has been specifically exemplified in patent claims as providing a critical hydrogen-bond-accepting trajectory toward the solvent-exposed region of the ATP-binding pocket [1]. While direct head-to-head potency data for this exact pair are not publicly available, the LRRK2 patent SAR data demonstrate that moving the sulfone from the para to meta position alters the dihedral angle of the benzamide ring relative to the hinge-binding benzothiazole, which can profoundly affect kinase selectivity profiles [1]. This regioisomeric differentiation is analogous to well-documented effects in other sulfonamide-based kinase inhibitor series [2].

Regioisomerism Kinase inhibitor design Structure-activity relationship

Benzothiazole Methyl Substitution: 2-Methyl vs. Des-Methyl and 4-Methyl Variants

The 2-methyl group on the benzothiazole ring of the target compound distinguishes it from the des-methyl analog N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide (CAS 899988-70-6) . In the benzothiazole-based endothelial lipase (EL) inhibitor series, methylation at the 2-position of the benzothiazole has been shown to improve metabolic stability by blocking a primary site of CYP450-mediated oxidation [1]. Specifically, the EL inhibitor program demonstrated that 2-methyl substitution on the benzothiazole core contributed to enhanced pharmacokinetic profiles relative to unsubstituted analogs, with compound 32 (bearing a related benzothiazole sulfone amide scaffold) achieving good oral bioavailability in preclinical species [1]. The 4-methyl variant N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide represents a different connectivity (benzothiazole 2-yl amide vs. 6-yl amide) that fundamentally alters the hinge-binding motif, making it unsuitable as a direct replacement .

Metabolic stability CYP450 metabolism Benzothiazole SAR

Sulfone Alkyl Group Optimization: Ethyl vs. Isopropyl vs. Methyl Sulfone

The ethyl sulfone moiety of the target compound represents an intermediate lipophilicity option between the smaller methyl sulfone and the larger isopropyl sulfone. The isopropyl analog 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS not confirmed in public databases) has been reported in vendor listings, while the methyl sulfone analog N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide (CAS 879551-99-2) is also commercially available . In CNS-targeted kinase programs (e.g., LRRK2), the ethyl group offers a calculated cLogP increment of approximately +0.6 log units relative to methyl, while the isopropyl group adds approximately +1.2 log units [1]. This fine-tuning of lipophilicity is critical for balancing blood-brain barrier penetration against metabolic clearance and off-target promiscuity [2]. The ethyl sulfone thus provides a pragmatic 'sweet spot' for CNS drug discovery campaigns where excessive lipophilicity (from isopropyl) risks hERG binding and phospholipidosis, while insufficient lipophilicity (from methyl) may compromise brain exposure [2].

Lipophilic ligand efficiency CNS drug design Sulfone SAR

Analytical Specification: Purity and Characterization Standards for Reproducible Research

Reputable vendors supply 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide with documented purity specifications (typically ≥95% by HPLC) and structural confirmation by 1H NMR, ensuring batch-to-batch consistency for SAR studies . In contrast, less common analogs such as the 5-yl positional isomer 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 886936-64-7) or the 2-yl linked variant N-(2-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide may lack equivalent quality documentation from primary suppliers . For medicinal chemistry applications where impurity profiles can confound biological assay interpretation (e.g., false positives from trace metal contaminants or residual palladium from coupling reactions), the availability of validated analytical data represents a meaningful procurement differentiator [1]. The target compound's molecular formula of C17H16N2O3S2 and monoisotopic mass of 360.45 g/mol can be verified against high-resolution mass spectrometry upon receipt.

Compound quality control HPLC purity NMR characterization

Procurement-Guided Application Scenarios for 4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide


LRRK2 Kinase Inhibitor Lead Optimization for Parkinson's Disease

The compound's benzothiazole-benzamide core with 4-ethylsulfonyl substitution positions it as a direct scaffold analog for LRRK2 inhibitor programs. The para-sulfone orientation matches the binding mode exemplified in CSIC patent US2021/0323936 A1, where the benzamide carbonyl accepts a hinge hydrogen bond from the kinase while the sulfone extends toward solvent [1]. Medicinal chemistry teams can use this compound as a reference core for systematic SAR exploration of the sulfone alkyl group and benzothiazole substitution, with the 2-methyl group providing a baseline for metabolic stability assessment in microsomal assays [2].

Endothelial Lipase Inhibitor Scaffold for Dyslipidemia Research

Benzothiazole sulfone amides have been optimized as potent and selective endothelial lipase (EL) inhibitors (e.g., compound 32 series in Kim et al., 2019) [1]. This target compound shares the critical benzothiazole-sulfone amide pharmacophore and can serve as a tool compound for studying EL-mediated HDL metabolism or as a starting point for further optimization of in vitro potency (EL IC50 optimization from μM to nM range) and selectivity over hepatic lipase (HL) and lipoprotein lipase (LPL) [1].

Chemical Probe Development for CTPS1 Inhibition in Immuno-Oncology

The sulfonamide-benzamide benzothiazole scaffold overlaps with the chemotype disclosed in Step Pharma's CTPS1 inhibitor patents (US2023/002352 A1 and US20230183229 A1) [1]. This compound can be used as a reference inhibitor for target engagement studies in T-cell proliferation assays, where CTPS1 inhibition selectively suppresses lymphocyte proliferation without affecting CTPS2-dependent housekeeping functions [1]. Structural differentiation (4-ethylsulfonyl vs. the patent-exemplified isoxazole or pyrazole sulfonamides) enables exploration of alternative selectivity-determining vectors [1].

CNS Drug Design: Blood-Brain Barrier Penetration Optimization

With predicted physicochemical properties (cLogP ~3.1, tPSA ~92 Ų, HBD = 1) falling within the CNS MPO optimal range (score ≥4), this compound represents a rationally designed CNS-penetrant scaffold [1]. Researchers investigating neurodegenerative targets (LRRK2, tau kinases) or neuroinflammatory pathways can use this compound to assess the relationship between sulfone alkyl chain length, brain exposure, and target engagement in rodent PK/PD models, leveraging the ethyl group's balanced lipophilicity profile [1][2].

Quote Request

Request a Quote for 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.